molecular formula C11H12ClN3 B2813867 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine CAS No. 685107-07-7

3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2813867
CAS No.: 685107-07-7
M. Wt: 221.69
InChI Key: XITROMIMEXHPLF-UHFFFAOYSA-N
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Description

3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.69. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

  • The compound and its derivatives have shown pronounced antimicrobial properties, with the structure–activity relationship indicating that specific moieties are crucial for this activity. Notably, the 3,5-dimethyl-1H-pyrazol-1-yl group linked to the pyrimidine carbon plays a significant role in antimicrobial activity (Sirakanyan et al., 2021).

Anticancer and Anti-5-Lipoxygenase Agents

  • Novel pyrazolopyrimidines derivatives have been synthesized for their potential use as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) of these compounds has been a focus to understand their effectiveness (Rahmouni et al., 2016).

Material Science

  • Pyrazolo[1,5-a]pyrimidine derivatives have recently gained attention in material science due to their significant photophysical properties. Research is ongoing in developing new synthetic pathways and functionalization of these compounds to improve their applications in this field (Arias-Gómez et al., 2021).

Insecticidal and Antibacterial Potential

  • Some derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. These studies are crucial for developing new compounds that can effectively combat pests and bacterial infections (Deohate & Palaspagar, 2020).

Molecular Structure Analysis

  • Research has also been conducted on the molecular structure of similar compounds, revealing insights into hydrogen-bonded chains and sheet formations in various derivatives, which is essential for understanding their chemical properties (Portilla et al., 2005).

Properties

IUPAC Name

10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-6-8-4-3-5-9(8)15-11(13-6)10(12)7(2)14-15/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITROMIMEXHPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C3=C1CCC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323054
Record name 10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685107-07-7
Record name 10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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